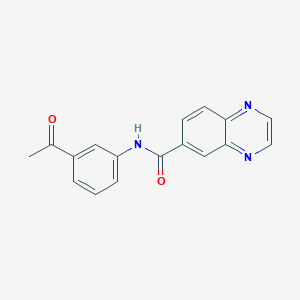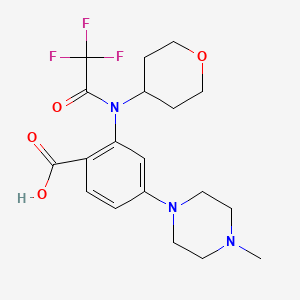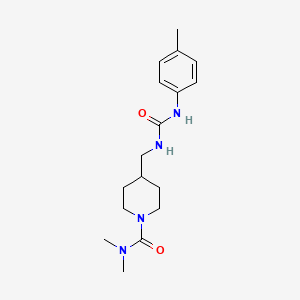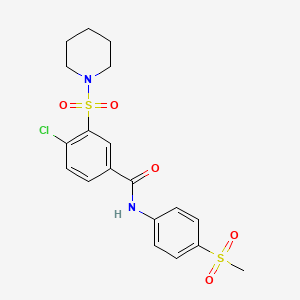
N-(3-acetylphenyl)quinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-acetylphenyl)quinoxaline-6-carboxamide” is a quinoxaline derivative . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . As part of long-term research on pyrazine derived compounds, a series of ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides, were prepared . The synthetic strategies and their functionalization with possible mechanistic rationalization have been documented .Molecular Structure Analysis
Quinoxaline is an isostere of quinoline (N for C) and naphthalene (2N for 2C), while it is a bioisostere of quinazoline, indole, benzimidazole, benzothiophene, and benzothiazole . It’s also isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline . There are numerous methods for the synthesis of quinoxalines .科学的研究の応用
Structural Analysis and Material Properties
N-(3-acetylphenyl)quinoxaline-6-carboxamide and related compounds have been extensively studied for their unique structural properties. For instance, studies on N-(4-acetylphenyl)quinoline-3-carboxamide have provided detailed insights into their crystal structures and molecular interactions through spectral characterization and X-ray diffraction. Such analyses reveal the compounds' potential in material science for designing molecules with specific physical and chemical properties, guided by molecular geometry optimizations and interactions like hydrogen bonding (Efraín Polo-Cuadrado et al., 2021).
Antibacterial Activity
Research into isomeric forms of quinoxalinecarboxamide derivatives, such as those involving modifications at the 6- and 7-positions, has demonstrated notable antibacterial properties. These studies have shown efficacy against various bacterial strains, highlighting the potential of quinoxalinecarboxamide compounds in developing new antibacterial agents. Such compounds could offer therapeutic benefits, especially given the ongoing challenge of antibiotic resistance (J. Dirlam, J. E. Presslitz, 1978).
Polymerization and Material Engineering
Quinoxaline-containing compounds have been explored for their role in polymerization processes. For example, studies involving diphenylquinoxaline-containing monomers have shown their ability to initiate room-temperature radical polymerization, which is significant for developing new materials with applications in high-temperature environments. This research opens avenues for the use of quinoxaline derivatives in creating innovative thermosetting resin systems (Jong‐Beom Baek et al., 2003).
Nonlinear Optical (NLO) Properties
Quinoline-based derivatives, related to the quinoxaline family, have been studied for their nonlinear optical (NLO) properties. Such research is crucial for the development of materials for technological applications like telecommunications and information processing. The synthesis and analysis of these compounds provide a foundation for understanding how structural variations influence NLO properties, paving the way for the design of better performing NLO materials (M. Khalid et al., 2019).
Synthesis and Biological Activity
Quinoxaline derivatives have been synthesized and evaluated for various biological activities, including antihistaminic, antibacterial, and pesticidal effects. These studies contribute to a broader understanding of how structural modifications impact biological efficacy, offering potential pathways for developing new drugs and pesticides with improved performance (C. Sridevi et al., 2010; Xinghai Liu et al., 2020).
作用機序
Target of Action
Quinoxaline derivatives have been found to interact with a variety of targets, including various receptors and microorganisms . They are used in a wide range of pharmaceutical applications, including as antibiotics .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Quinoxaline derivatives can affect a variety of biochemical pathways, again depending on the specific derivative and target . They have been found to have anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT 3 receptor antagonist, and anti-amoebiasis activity .
Pharmacokinetics
Quinoxaline derivatives in general can be synthesized by adopting green chemistry principles .
Result of Action
Quinoxaline derivatives have a wide range of biomedical activities, as mentioned above .
Action Environment
The action of quinoxaline derivatives can be influenced by a variety of factors, depending on the specific derivative and target .
将来の方向性
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .
特性
IUPAC Name |
N-(3-acetylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-11(21)12-3-2-4-14(9-12)20-17(22)13-5-6-15-16(10-13)19-8-7-18-15/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDUNGYQINWASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)quinoxaline-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide](/img/structure/B2939445.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2939447.png)
![(Z)-2-cyano-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2939449.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2939453.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2939456.png)

![6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939459.png)


![8-chloro-2-(2-(3-chloro-4-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2939464.png)

![6-[(2,5-Difluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2939466.png)